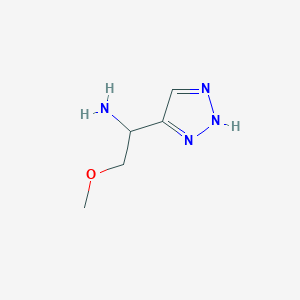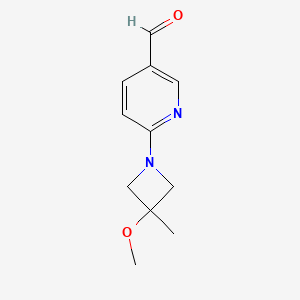
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves several steps, typically starting with the preparation of the azetidine ring followed by its functionalization. The synthetic route often includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methoxy and methyl groups on the azetidine ring.
Coupling with pyridine-3-carbaldehyde: This step involves the formation of the final product through coupling reactions under controlled conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using more efficient catalysts and reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and specific application .
Comparación Con Compuestos Similares
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
6-(3-Methylazetidin-1-yl)pyridine-3-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-(3-methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-11(15-2)7-13(8-11)10-4-3-9(6-14)5-12-10/h3-6H,7-8H2,1-2H3 |
Clave InChI |
UHAYAPCTSIWNAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=NC=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





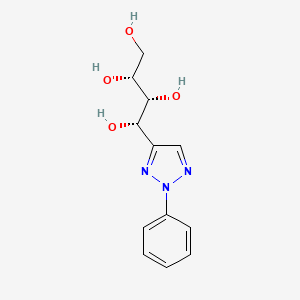

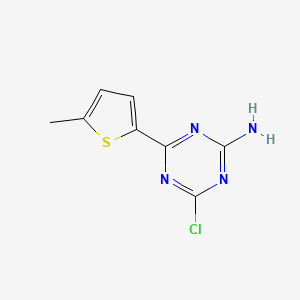
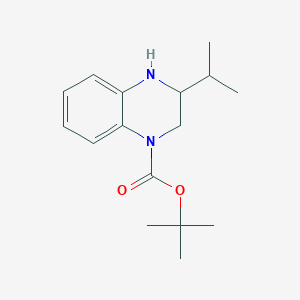
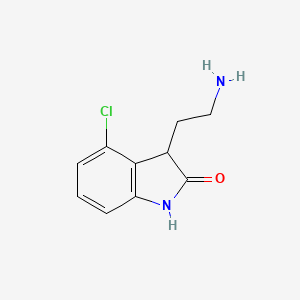
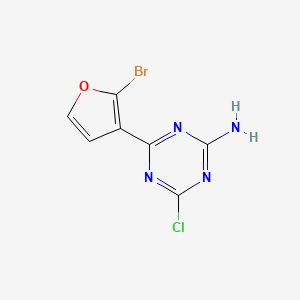
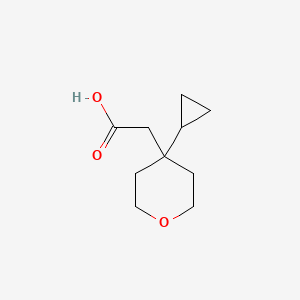

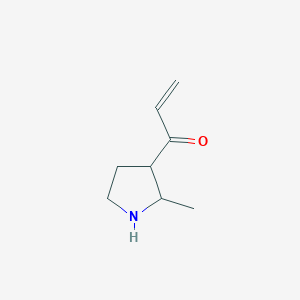
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
